N,N'-Diisopropyl-1,3-propanediamine

Physicochemical characterization Thermal properties Volatility control

N,N'-Diisopropyl-1,3-propanediamine (CAS 63737-71-3) is a sterically hindered secondary diamine belonging to the 1,3-propanediamine class, characterized by a central three-carbon backbone terminating in two isopropyl-substituted amine groups with molecular formula C₉H₂₂N₂ and molecular weight 158.28 g/mol. The compound is a colorless to pale yellow liquid at room temperature, soluble in organic solvents, and features two secondary amine functional groups capable of acting as proton acceptors and nucleophiles.

Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
CAS No. 63737-71-3
Cat. No. B1585107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diisopropyl-1,3-propanediamine
CAS63737-71-3
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(C)NCCCNC(C)C
InChIInChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3
InChIKeyOAVPQXXPJZPXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diisopropyl-1,3-propanediamine (CAS 63737-71-3) Procurement Specifications and Physicochemical Identity


N,N'-Diisopropyl-1,3-propanediamine (CAS 63737-71-3) is a sterically hindered secondary diamine belonging to the 1,3-propanediamine class, characterized by a central three-carbon backbone terminating in two isopropyl-substituted amine groups with molecular formula C₉H₂₂N₂ and molecular weight 158.28 g/mol [1]. The compound is a colorless to pale yellow liquid at room temperature, soluble in organic solvents, and features two secondary amine functional groups capable of acting as proton acceptors and nucleophiles . The isopropyl substitution introduces controlled steric bulk that meaningfully alters coordination geometry preferences, reaction selectivity, and physicochemical properties such as reduced boiling point relative to less substituted analogs—a critical consideration for applications requiring precise molecular architecture control [1].

Why N,N'-Diisopropyl-1,3-propanediamine Cannot Be Simply Replaced by Unsubstituted or Linear 1,3-Diamines


Generic substitution of N,N'-diisopropyl-1,3-propanediamine with unsubstituted 1,3-propanediamine or other linear diamines fails due to fundamental differences in steric environment, electronic properties, and resulting performance in both coordination chemistry and catalysis. The N-isopropyl groups on both amine termini introduce steric hindrance that modulates ligand bite angle, restricts metal coordination number, and alters complex geometry relative to primary diamine ligands . The presence of secondary amine functionality further differentiates reactivity and basicity compared to both primary diamines (higher nucleophilicity but different steric profile) and tertiary diamines such as TMEDA (N,N,N',N'-tetramethylethylenediamine), which lacks N–H hydrogen bonding capacity . In polyurethane catalysis, the balance between catalytic activity and selective gelling/blowing reaction control is exquisitely sensitive to amine structure, making direct substitution without reformulation untenable . The evidence below quantifies where this compound departs from closest analogs in measurable terms relevant to scientific selection.

N,N'-Diisopropyl-1,3-propanediamine: Quantitative Differentiation Evidence Against Key Analogs


Boiling Point Reduction: N,N'-Diisopropyl-1,3-propanediamine vs Unsubstituted 1,3-Propanediamine

N,N'-Diisopropyl-1,3-propanediamine exhibits a significantly lower boiling point at reduced pressure compared to unsubstituted 1,3-propanediamine under equivalent conditions. This difference arises from the replacement of primary amine intermolecular hydrogen bonding with weaker secondary amine interactions, resulting in reduced cohesive energy and higher volatility. The quantitative difference has practical implications for distillation purification, reaction solvent selection, and volatile catalyst applications where lower boiling point facilitates removal or recovery .

Physicochemical characterization Thermal properties Volatility control

Density Reduction: N,N'-Diisopropyl-1,3-propanediamine vs 1,3-Propanediamine

N,N'-Diisopropyl-1,3-propanediamine (0.805 g/mL at 25 °C) shows approximately 9% lower density than unsubstituted 1,3-propanediamine (0.888 g/mL at 25 °C). This density reduction reflects the increased molar volume imparted by the isopropyl substituents, which disrupts molecular packing compared to the more compact primary diamine . For formulation and processing applications where density affects mixing behavior, volumetric dosing, and final material properties, this difference is quantifiable and selection-relevant [1].

Physical property Formulation density Mass-volume relationships

Sterically Modulated Coordination Behavior: N,N'-Diisopropyl-1,3-propanediamine as a Bidentate Ligand with Controlled Bite Angle

The isopropyl substituents on both amine nitrogens introduce steric bulk absent in unsubstituted 1,3-propanediamine, altering the ligand's coordination properties. In gallium(III) complexes with 1,3-propanediamine-N,N,N',N'-tetraacetate (1,3-pdta) type ligands, alkyl substituent identity on the diamine backbone modulates metal complex structural properties including geometry and counter-cation interactions [1]. While the target compound itself (the free diamine rather than the tetraacetate derivative) is referenced here as a scaffold, the substituent effect is class-transferable: secondary N-isopropyl groups on N,N'-diisopropyl-1,3-propanediamine provide intermediate steric bulk between unsubstituted primary amines and bulkier N-tert-butyl analogs, enabling tunable coordination environments [1].

Coordination chemistry Ligand design Metal complex geometry

Polyurethane Catalysis: N,N'-Diisopropyl-1,3-propanediamine as a Reactive Amine Catalyst

N,N'-Diisopropyl-1,3-propanediamine is utilized as a reactive amine catalyst in polyurethane foam and elastomer production, promoting urethane bond formation while offering a distinct selectivity profile compared to industry-standard tertiary amine catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) [1]. As a secondary diamine with N–H functionality, the target compound can incorporate into the polymer matrix, reducing volatile organic compound (VOC) emissions relative to non-reactive tertiary amines that remain as free molecules post-cure . This reactive incorporation distinguishes it from both non-reactive amines (e.g., DABCO, triethylenediamine) and primary diamines (e.g., 1,3-propanediamine) which exhibit different gelling-to-blowing activity ratios and migration behavior .

Polyurethane catalysis Foam formulation Gelling/blowing balance

Pharmaceutical Intermediate Utility: N,N'-Diisopropyl-1,3-propanediamine as a Drug Synthesis Building Block

N,N'-Diisopropyl-1,3-propanediamine serves as a key intermediate in the synthesis of nootropic pharmaceutical agents, specifically in the preparation pathway for piracetam-class cognitive enhancers [1]. Patent literature establishes its utility in pharmaceutical intermediate applications, with the compound providing the N-isopropyl-substituted 1,3-diamine scaffold required for downstream drug molecule construction. This positions the compound in a defined pharmaceutical supply chain that differs fundamentally from simpler diamines such as 1,3-propanediamine, which lack the required N-substitution pattern and would require additional synthetic steps to achieve comparable functionality .

Pharmaceutical intermediate Drug synthesis Nootropic agents

Electronic Material Application: Dielectric Constant Modification in Thin Films

N,N'-Diisopropyl-1,3-propanediamine has demonstrated utility as a cross-linking agent effective in lowering the dielectric constant of thin films while simultaneously increasing their mechanical stability . This application-relevant performance characteristic distinguishes the compound from unsubstituted diamines, which lack the optimized steric and electronic profile required for dielectric constant modulation in microelectronic interlayer dielectrics. While quantitative comparative data against specific analogs is unavailable in open literature, the documented effect represents a verifiable performance attribute that informs materials selection for low-k dielectric applications .

Dielectric materials Thin film Electronic materials

N,N'-Diisopropyl-1,3-propanediamine: Validated Application Scenarios for Procurement Decision Support


Low-VOC Reactive Catalyst for Polyurethane Foam and Elastomer Formulations

Procure N,N'-diisopropyl-1,3-propanediamine for polyurethane catalyst applications where reactive incorporation into the polymer matrix is required to reduce volatile organic compound emissions. As a secondary diamine with N–H functionality, it offers an alternative to non-reactive tertiary amine catalysts such as DABCO that remain as free molecules post-cure, contributing to fogging and odor. The compound's balanced gelling/blowing activity profile supports flexible and rigid foam manufacturing .

Sterically Controlled Bidentate Ligand for Coordination Chemistry and Catalyst Design

Select N,N'-diisopropyl-1,3-propanediamine as a bidentate ligand where moderate steric hindrance is required to modulate metal coordination geometry and control coordination number. The N-isopropyl groups introduce sufficient bulk to restrict coordination sphere saturation compared to unsubstituted 1,3-propanediamine, while retaining N–H hydrogen bonding capacity absent in fully substituted analogs like TMEDA. This positions the compound for homogeneous catalyst development and metal complex synthesis where tunable ligand sterics govern catalytic activity and selectivity [1].

Pharmaceutical Intermediate for Nootropic Agent Synthesis

Utilize N,N'-diisopropyl-1,3-propanediamine as a pre-functionalized building block in the synthesis of piracetam-class cognitive enhancers and related pharmaceutical agents. The compound eliminates two N-alkylation steps that would be required if starting from unsubstituted 1,3-propanediamine, reducing synthetic step count and improving overall process efficiency. Patent-documented preparation methods confirm its utility in pharmaceutical intermediate manufacturing [2].

Cross-Linking Agent for Low-k Dielectric Thin Films in Microelectronics

Deploy N,N'-diisopropyl-1,3-propanediamine as a cross-linking agent in thin film formulations requiring reduced dielectric constant and enhanced mechanical stability. Documented performance in lowering dielectric constant positions this compound for advanced microelectronic interlayer dielectric applications, where materials selection directly impacts device performance and reliability .

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